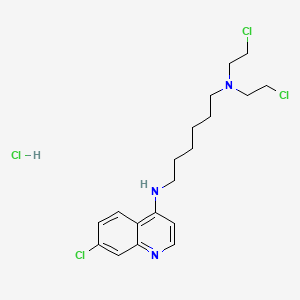![molecular formula C11H14N6O B14006290 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol CAS No. 3603-53-0](/img/structure/B14006290.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a phenylethanol group attached to the triazine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the following steps:
Preparation of Cyanuric Chloride: Cyanuric chloride is prepared by the trimerization of cyanogen chloride.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Hydrogenated triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
科学的研究の応用
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino Compounds
Uniqueness
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is unique due to its specific structural features, such as the phenylethanol group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
特性
CAS番号 |
3603-53-0 |
|---|---|
分子式 |
C11H14N6O |
分子量 |
246.27 g/mol |
IUPAC名 |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C11H14N6O/c12-9-15-10(13)17-11(16-9)14-6-8(18)7-4-2-1-3-5-7/h1-5,8,18H,6H2,(H5,12,13,14,15,16,17) |
InChIキー |
SDVWNTIZDNDBFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC(=N2)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


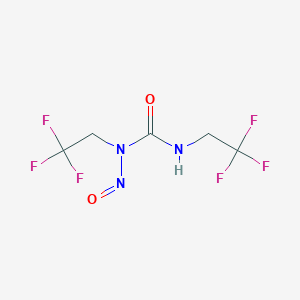
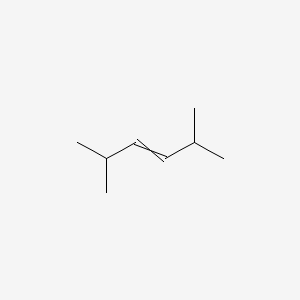

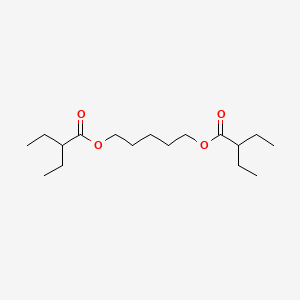
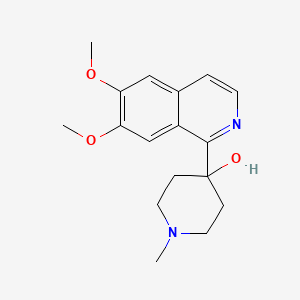
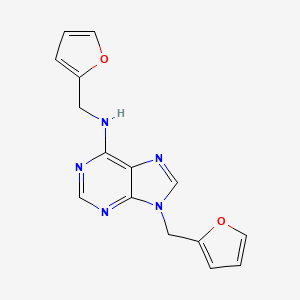
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


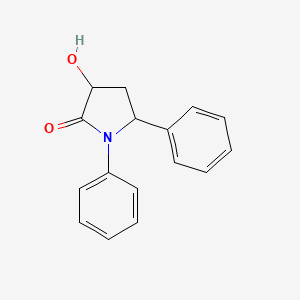

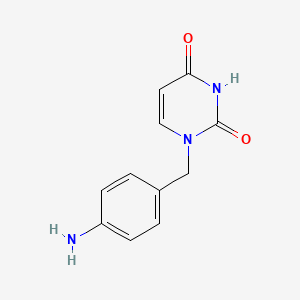
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
